2-[(2-Aminoethyl)amino]pyridine-4-carboxylic acid
CAS No.: 766544-99-4
Cat. No.: VC4189372
Molecular Formula: C8H11N3O2
Molecular Weight: 181.195
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 766544-99-4 |
|---|---|
| Molecular Formula | C8H11N3O2 |
| Molecular Weight | 181.195 |
| IUPAC Name | 2-(2-aminoethylamino)pyridine-4-carboxylic acid |
| Standard InChI | InChI=1S/C8H11N3O2/c9-2-4-11-7-5-6(8(12)13)1-3-10-7/h1,3,5H,2,4,9H2,(H,10,11)(H,12,13) |
| Standard InChI Key | WQHDTYZYNBRREF-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C=C1C(=O)O)NCCN |
Introduction
2-[(2-Aminoethyl)amino]pyridine-4-carboxylic acid is a compound of significant interest in various scientific fields, particularly in medicinal chemistry. It features a pyridine ring substituted with an aminoethyl group and a carboxylic acid, contributing to its potential biological activities. This compound is classified as an amino acid derivative due to the presence of both amino and carboxylic functional groups, and it is also categorized under pyridine derivatives, known for their diverse biological activities.
Synthesis Route
| Starting Material | Reaction Steps | Product |
|---|---|---|
| 4-Chloropyridine | Reaction with Ethylenediamine | Aminoethyl-substituted Pyridine |
| Aminoethyl-substituted Pyridine | Hydrolysis or Carboxylation | 2-[(2-Aminoethyl)amino]pyridine-4-carboxylic acid |
Biological Activities and Potential Applications
The compound's mechanism of action largely depends on its biological targets, which may include neurotransmitter systems or enzyme inhibition pathways. The amino groups allow for hydrogen bonding with target sites, enhancing binding affinity. Research indicates that derivatives of this compound may exhibit neuroprotective effects, potentially influencing synaptic transmission due to their interaction with potassium channels.
Potential Applications
-
Neuroprotective Effects: Interaction with potassium channels may influence synaptic transmission.
-
Medicinal Chemistry: Potential applications in drug discovery due to its diverse biological activities.
Analytical Techniques
Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to confirm structure and purity.
Spectroscopic Analysis
| Technique | Purpose |
|---|---|
| NMR | Confirm structure |
| IR | Confirm purity |
Comparison with Other Pyridine Derivatives
Pyridine compounds are known for their therapeutic properties, including antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer, or antidiabetic activities. The presence of additional heterocycles or organic groups can enhance these properties .
Comparison Table
| Compound Type | Properties | Applications |
|---|---|---|
| Pyridine Derivatives | Diverse biological activities | Antimicrobial, antiviral, antitumor |
| 2-[(2-Aminoethyl)amino]pyridine-4-carboxylic acid | Neuroprotective effects, potential drug discovery | Medicinal chemistry |
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